2-Hydrazinylethane-1-sulfonamide
Description
Contextualization within the Broader Field of Sulfonamide and Hydrazine (B178648) Chemistry
The study of 2-Hydrazinylethane-1-sulfonamide is anchored in the extensive and well-established fields of sulfonamide and hydrazine chemistry. The sulfonamide functional group, R−S(=O)₂−NR₂', is a cornerstone of medicinal chemistry. orgsyn.org The discovery of the antibacterial properties of sulfonamides in the 1930s, beginning with the prodrug Prontosil, was a watershed moment in medicine, predating the widespread use of penicillin. nih.govnih.gov Beyond their celebrated role as "sulfa drugs," sulfonamides are indispensable in organic synthesis, often used as protecting groups or as precursors to a vast array of biologically active molecules, including diuretics, antidiabetic agents, and anticonvulsants. nih.govresearchgate.net The primary sulfonamide group (where the nitrogen is unsubstituted) is a well-known inhibitor of carbonic anhydrases (CAs), a superfamily of metalloenzymes crucial to various physiological processes. nih.govrug.nl
Hydrazine (H₂N−NH₂) and its derivatives are characterized by a nitrogen-nitrogen single bond and notable nucleophilicity. nih.gov This class of compounds has a wide range of applications, serving as powerful reducing agents, high-energy propellants in rocketry, and versatile building blocks in the synthesis of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net In chemical biology, the hydrazine moiety is frequently used as a reactive handle; it readily condenses with aldehydes and ketones to form stable hydrazone linkages, a reaction that is fundamental to bioconjugation and the labeling of biomolecules. nih.govthermofisher.comyoutube.com
The amalgamation of these two groups in this compound yields a bifunctional molecule with compelling properties. The electron-withdrawing nature of the sulfonyl group modulates the reactivity of the adjacent hydrazine, while the hydrazine provides a potent nucleophilic center for further chemical elaboration. This structural arrangement suggests potential for the compound to act as a unique ligand, a specialized synthetic intermediate, or a novel pharmacophore.
Table 1: Physicochemical Properties of this compound
| Identifier | Value | Source |
| IUPAC Name | 2-hydrazinoethanesulfonamide | nih.gov |
| CAS Number | 1039961-64-2 | nih.gov |
| Molecular Formula | C₂H₉N₃O₂S | nih.gov |
| Molecular Weight | 139.18 g/mol | nih.gov |
| InChI Key | MNCLHDDODHEKNX-UHFFFAOYSA-N | nih.gov |
Historical Trajectory and Evolution of Scientific Inquiry into Related Compounds
The scientific interest in molecules like this compound is a product of the convergent evolution of two distinct branches of chemistry.
The "sulfonamide era" began in the 1930s with Gerhard Domagk's discovery of Prontosil's antibacterial action, which was later found to be a prodrug of sulfanilamide. nih.gov This sparked a massive synthetic effort, creating thousands of derivatives to improve efficacy and reduce toxicity, firmly establishing the sulfonamide moiety as a privileged scaffold in medicinal chemistry. nih.gov
The chemistry of hydrazine, while discovered earlier, also gained significant momentum in the 20th century. Its use as a rocket fuel and in the synthesis of antitubercular drugs like isoniazid (B1672263) demonstrated its industrial and pharmaceutical value. nih.gov A key synthetic reaction, the treatment of a sulfonyl chloride with hydrazine, was established as a straightforward method to produce sulfonylhydrazides. orgsyn.org For many years, these sulfonylhydrazide compounds were primarily valued as stable, crystalline derivatives or as reagents in specific reactions, such as the generation of diimide for reductions or in the Shapiro reaction for olefin synthesis. orgsyn.org
A modern paradigm shift has occurred in recent years. Scientific inquiry has moved beyond using sulfonyl hydrazides as simple reagents and now explores them as highly versatile precursors for advanced synthetic transformations. researchgate.netresearchgate.net They have emerged as powerful sources of sulfonyl radicals under thermal, oxidative, or photocatalytic conditions, enabling the construction of carbon-sulfur and other bonds in novel ways. researchgate.netnih.govresearchgate.netacs.org This evolution from a classical reagent to a key building block in modern, catalyst-driven synthesis marks a significant advance in the field.
Table 2: Key Historical Developments
| Date | Discovery / Development | Significance |
| 1932 | Discovery of Prontosil, the first sulfonamide drug. nih.govnih.gov | Ushered in the era of antibacterial chemotherapy. nih.gov |
| 1940s | Isoniazid, a hydrazine derivative, developed as an anti-tuberculosis drug. | Highlighted the therapeutic potential of the hydrazine functional group. |
| Mid-20th Century | Sulfonyl hydrazides established as reagents for olefin synthesis (Shapiro reaction). orgsyn.org | Solidified the role of sulfonyl hydrazides as useful synthetic tools. |
| ~2010-Present | Emergence of sulfonyl hydrazides as sulfonyl radical precursors in catalysis. researchgate.netnih.govacs.org | Revolutionized the synthesis of sulfones and sulfonamides via modern methods like photoredox and electrochemistry. |
Identification of Current Research Gaps and Emerging Paradigms for this compound
A comprehensive review of scientific literature reveals a significant research gap concerning this compound itself. While its aromatic counterparts, such as benzenesulfonohydrazide, have been extensively studied, specific research detailing the synthesis, reactivity, and application of this simple aliphatic sulfonohydrazide is sparse. This lack of dedicated investigation represents a clear opportunity for foundational chemical research.
Emerging paradigms in the broader field of sulfonyl hydrazide chemistry suggest promising avenues for future inquiry into this compound:
Modern Synthetic Applications: Recent breakthroughs have utilized sulfonyl hydrazides in electrosynthesis and photocatalysis to generate sulfonyl radicals for complex bond formations. nih.govresearchgate.netacs.org Applying these green and efficient methods to an aliphatic substrate like this compound could unlock novel synthetic pathways.
Bio-isosteric Replacement and Analogue Synthesis: The structure of this compound bears a resemblance to the endogenous amino sulfonic acid, taurine (B1682933) (2-aminoethanesulfonic acid). nih.gov Taurine exhibits a wide range of physiological actions, including neuroprotection and cardioprotection. nih.gov A key research direction would be the synthesis and biological evaluation of this compound as a potential structural analogue or bio-isostere of taurine, which could reveal new biological activities.
Fragment-Based Drug Discovery: As a small, bifunctional molecule, this compound is an ideal candidate for fragment-based approaches to drug discovery. The sulfonamide group can serve as an anchor to bind specific enzyme targets, while the hydrazine end provides a vector for synthetic elaboration to enhance potency and selectivity.
Significance of the Hydrazinyl-Sulfonamide Moiety in Contemporary Chemical Biology and Organic Synthesis
The hydrazinyl-sulfonamide moiety is of growing importance due to its dual functionality, which makes it a powerful tool in both chemical biology and organic synthesis.
In chemical biology , the moiety functions as a versatile "warhead" and linker. The sulfonamide group is a classic zinc-binding pharmacophore, most notably used for the potent inhibition of carbonic anhydrase (CA) isozymes, which are implicated in diseases from glaucoma to cancer. nih.govresearchgate.net Simultaneously, the terminal hydrazine group serves as a highly effective reactive handle. It can be used to covalently label or conjugate the molecule to biological targets, such as proteins or glycoproteins that have been chemically or enzymatically modified to display aldehyde or ketone groups. nih.govthermofisher.com This bifunctional nature allows for the design of targeted covalent inhibitors or activity-based probes where the sulfonamide directs the molecule to an enzyme family and the hydrazine forms a permanent bond. nih.gov Furthermore, sulfonohydrazide derivatives are being actively investigated as novel anticancer and anti-leishmanial agents. nih.gov
In organic synthesis , the hydrazinyl-sulfonamide structure, particularly in the form of sulfonyl hydrazides, has become a key building block. researchgate.net It is widely recognized as a stable, easy-to-handle, solid precursor to the highly reactive sulfonyl radical (RSO₂•). nih.govacs.org This allows chemists to bypass the often harsh conditions required with other sulfonyl sources like sulfonyl chlorides. Through transition-metal catalysis, photoredox catalysis, or electrochemistry, sulfonyl hydrazides can be used to forge C–S, S–N, and S–halogen bonds, providing access to a diverse array of sulfones, sulfonamides, and other sulfur-containing compounds under mild conditions. researchgate.netnih.gov This modern utility marks the moiety as a cornerstone of contemporary synthetic methodology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydrazinylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9N3O2S/c3-5-1-2-8(4,6)7/h5H,1-3H2,(H2,4,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCLHDDODHEKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039961-64-2 | |
| Record name | 2-hydrazinylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Chemical Derivatization of 2 Hydrazinylethane 1 Sulfonamide
Established Synthetic Routes to 2-Hydrazinylethane-1-sulfonamide and its Core Analogues
The traditional synthesis of this compound and related structures typically follows a multi-step approach, beginning with readily available precursors and proceeding through key intermediates.
Precursor Compounds and Initial Reaction Pathways
The primary route to this compound involves the preparation of a suitable ethanesulfonyl chloride derivative, which is then reacted with hydrazine (B178648). A common and logical precursor for the ethanesulfonyl portion of the molecule is 2-aminoethanesulfonic acid (taurine). To achieve the desired sulfonamide, the amino group of taurine (B1682933) must first be protected. A widely used protecting group for this purpose is the phthalimido group, which can be introduced by reacting taurine with phthalic anhydride (B1165640). dergipark.org.tr This reaction yields 2-phthalimidoethanesulfonic acid.
The subsequent and crucial step is the conversion of the sulfonic acid to a sulfonyl chloride. This transformation is typically achieved using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). dergipark.org.trresearchgate.net The resulting 2-phthalimidoethanesulfonyl chloride is a key intermediate that can then be reacted with various amines to form sulfonamides. nih.gov
For the synthesis of the parent this compound, the protected sulfonyl chloride would be reacted with hydrazine hydrate (B1144303). The reaction of sulfonyl chlorides with hydrazine is a well-established method for the formation of sulfonylhydrazides. researchgate.net This reaction is often carried out in a suitable solvent, and the stoichiometry of the reactants can be controlled to favor the formation of the monosubstituted hydrazide.
An alternative pathway could commence with 2-chloroethanesulfonyl chloride. wikipedia.org This commercially available or synthetically accessible precursor can react with hydrazine. However, the reactivity of the chloro group on the ethyl chain introduces the possibility of side reactions, such as the formation of cyclic products or further alkylation of the hydrazine.
The final step in the phthalimido-protected route is the deprotection of the amino group. This is commonly accomplished by hydrazinolysis, where the phthaloyl group is cleaved by reacting the intermediate with hydrazine hydrate in a solvent like ethanol, yielding the free amine. nih.gov
A plausible synthetic pathway is outlined below:
Protection: Reaction of taurine with phthalic anhydride to form 2-phthalimidoethanesulfonic acid. dergipark.org.tr
Chlorination: Conversion of 2-phthalimidoethanesulfonic acid to 2-phthalimidoethanesulfonyl chloride using a chlorinating agent. dergipark.org.tr
Sulfonamide Formation: Reaction of 2-phthalimidoethanesulfonyl chloride with a protected hydrazine (e.g., tert-butyl carbazate) to avoid di-sulfonylation, followed by reaction with ammonia (B1221849) to form the sulfonamide.
Deprotection: Removal of the phthalimido and any hydrazine protecting groups to yield this compound.
Optimization of Reaction Conditions and Catalytic Systems
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and the choice of base.
For the sulfonylation reaction, the choice of solvent can significantly impact the reaction rate and outcome. While organic solvents like dichloromethane (B109758) are commonly used, aqueous conditions have also been explored. nih.gov The reaction of sulfonyl chlorides with amines is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Triethylamine (B128534) is a frequently used base for this purpose. nih.gov
In recent years, palladium-catalyzed methods have emerged for the synthesis of aryl sulfonamides from arylboronic acids. nih.gov While not directly applied to aliphatic sulfonamides like this compound, these catalytic approaches highlight a trend towards milder and more efficient synthetic protocols. For instance, a palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide surrogate, followed by reaction with an amine, allows for the formation of sulfonamides under relatively mild conditions. nih.gov The adaptation of such catalytic systems to aliphatic substrates could represent a significant advancement.
The table below summarizes typical reaction conditions for the key synthetic steps, drawing analogies from related sulfonamide syntheses.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| Protection | Taurine, Phthalic Anhydride | - | - | High Temp | High |
| Chlorination | 2-Phthalimidoethanesulfonic acid | PCl₅ or SOCl₂ | Inert Solvent | Varies | Good |
| Sulfonylation | 2-Phthalimidoethanesulfonyl chloride, Hydrazine | Triethylamine | Dichloromethane | 0 to RT | Moderate-Good |
| Deprotection | Phthalimido-protected intermediate | Hydrazine Hydrate | Ethanol | Reflux | Good |
Note: Yields are estimates based on analogous reactions reported in the literature.
Strategies for Enhancing Reaction Yield and Purity
Several strategies can be employed to improve the yield and purity of the final product. One of the main challenges in the reaction of sulfonyl chlorides with hydrazine is the potential for the formation of 1,2-diacylhydrazines as a byproduct. orgsyn.org To minimize this, the reaction can be carried out with an excess of hydrazine or by using a protected form of hydrazine, such as tert-butyl carbazate. The use of a protecting group on one of the hydrazine nitrogens ensures that only a single sulfonyl group is introduced.
Purification of the intermediates and the final product is also crucial. Chromatography techniques, such as column chromatography, are often employed to separate the desired compound from unreacted starting materials and byproducts. nih.gov Recrystallization can also be an effective method for purifying solid products.
The choice of workup procedure can also impact the purity. For instance, in aqueous-based syntheses, acidification of the reaction mixture can lead to the precipitation of the sulfonamide product, which can then be isolated by simple filtration. dergipark.org.tr
Development of Novel Synthetic Approaches
The development of more efficient and environmentally friendly synthetic methods is a continuous effort in organic chemistry. For the synthesis of this compound, novel approaches such as one-pot syntheses and the application of green chemistry principles are of significant interest.
One-Pot Synthesis Strategies and Multi-Component Reactions
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, cost, and waste reduction. A one-pot synthesis of sulfonylhydrazones from sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water has been reported, demonstrating the feasibility of conducting multiple transformations in a single pot. lookchem.com
A potential one-pot strategy for this compound could involve the in situ generation of the ethanesulfonyl chloride from a suitable precursor, followed by immediate reaction with hydrazine and then ammonia. For example, starting from a thioacetate (B1230152) or a thiol, oxidative chlorination could generate the sulfonyl chloride, which would then react in the same pot with the nitrogen nucleophiles. organic-chemistry.org
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, represent another advanced synthetic strategy. While MCRs for the direct synthesis of a linear sulfonamide like this compound are not well-established, the principles of MCRs could inspire new synthetic designs. For instance, a reaction involving a sulfur dioxide source (like DABSO), an amino component, and a third component that introduces the ethylhydrazine (B1196685) moiety could be envisioned. thieme-connect.com
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several green chemistry principles can be applied.
One of the most significant green chemistry approaches is the use of water as a solvent. Water is non-toxic, non-flammable, and readily available. The synthesis of sulfonamides in water has been shown to be a facile and environmentally benign method. dergipark.org.tr This approach often involves using equimolar amounts of the reactants and avoids the use of organic bases. Product isolation can be as simple as filtration after acidification.
Another green aspect is the use of catalytic methods, which reduce the need for stoichiometric reagents and often proceed under milder conditions. The development of photocatalytic methods for the synthesis of sulfonyl chlorides from thiols or diazonium salts represents a move towards more sustainable chemistry. nih.govnih.gov These reactions can be driven by visible light and utilize a heterogeneous catalyst that can be easily recovered and reused.
The table below highlights how green chemistry principles can be incorporated into the synthesis.
| Green Chemistry Principle | Application in Synthesis |
| Use of Safer Solvents | Utilizing water as the reaction solvent instead of chlorinated hydrocarbons. dergipark.org.tr |
| Atom Economy | Designing one-pot and multi-component reactions to maximize the incorporation of starting materials into the final product. lookchem.com |
| Use of Catalysis | Employing catalytic methods (e.g., palladium or photocatalysis) to reduce waste and energy consumption. nih.govnih.gov |
| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials where possible. |
By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Electrochemical Synthesis Methods for Sulfonyl Hydrazides
Electrosynthesis has emerged as a powerful and green tool in organic chemistry, and its application to sulfonyl hydrazides offers a versatile route to various sulfur-containing compounds. organic-chemistry.orgorganic-chemistry.org Generally, these methods involve the electrochemical oxidation of a sulfonyl hydrazide at an anode to generate a highly reactive sulfonyl radical. acs.org This intermediate can then participate in a wide array of chemical transformations. acs.org
The electrochemical process can proceed either through direct oxidation at the anode or via a mediator-activated pathway. acs.org The resulting sulfonyl radical can then follow several routes, including:
Addition to Multiple Bonds: Sulfonyl radicals readily add to C=C double bonds (alkenes) and C≡C triple bonds (alkynes) to generate β-carbon radical species. acs.org These intermediates can be trapped or further transformed to yield functionalized sulfones, such as β-alkoxy sulfones, β-keto sulfones, and vinyl sulfones. acs.orgtandfonline.comnih.gov
Radical Coupling: The generated sulfonyl radicals can couple with other radicals to form new derivatives, such as sulfinic and sulfonic esters. acs.org
Cascade Reactions: Electrosynthesis enables unique cascade reactions, where the initial radical addition triggers subsequent cyclizations or rearrangements, allowing for the construction of complex heterocyclic structures like sulfonylated quinolines and indoles. acs.org
A key advantage of electrosynthesis is the ability to control reaction outcomes by tuning parameters such as current density, electrode material, and solvent. For instance, the reaction of sulfonyl hydrazides in alkyl alcohol solvents at a constant current of 15 mA can selectively produce sulfonic esters, while a lower current of 5 mA in the presence of trialkyl orthoformate yields sulfinic esters. acs.org Similarly, the synthesis of sulfonyl fluorides can be achieved by reacting sulfonyl hydrazides with Et₃N·3HF under specific electrochemical conditions. acs.org
Table 1: Examples of Electrochemical Synthesis Starting from Sulfonyl Hydrazides
| Product Type | Reactants | Key Conditions | Reference |
| β-Keto Sulfones | Sulfonyl hydrazides, Styrenes | Undivided cell, RVC anode, Pt cathode | nih.gov |
| β-Alkoxy Sulfones | Sulfonyl hydrazides, Alkenes, Alcohols | nBu₄NBF₄ electrolyte | nih.gov |
| Sulfonylated Enamines | Sulfonyl hydrazides, Vinyl azides | NH₄I electrolyte, Graphite anode | nih.gov |
| Sulfonic Esters | Sulfonyl hydrazides, Alcohols | Constant current (15 mA) | acs.org |
| Sulfonyl Fluorides | Sulfonyl hydrazides, Et₃N·3HF | Constant current (15 mA), CH₂Cl₂/DMSO | acs.org |
Functionalization and Derivatization Strategies of the this compound Scaffold
The this compound structure possesses two distinct reactive sites: the terminal hydrazine group and the sulfonamide nitrogen. This allows for selective modification at either end of the molecule, providing a platform for creating a diverse library of derivatives.
Modification at the Hydrazine Moiety (e.g., Hydrazone Formation, Acylation)
The nucleophilic nature of the terminal -NH₂ group of the hydrazine moiety allows for straightforward derivatization through reactions common to hydrazines.
Hydrazone Formation: One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone. numberanalytics.com The reaction is typically catalyzed by acid, with an optimal pH range between 4 and 6. numberanalytics.comnih.gov For sulfonyl hydrazides specifically, such as p-toluenesulfonyl hydrazide, the formation of sulfonyl hydrazones is a well-established transformation used in foundational organic reactions like the Shapiro reaction. wikipedia.org This precedent indicates that this compound can be readily converted into a variety of hydrazone derivatives by reacting it with a diverse range of carbonyl-containing compounds.
Acylation: The hydrazine group can also be acylated to form N-acyl-N'-sulfonyl hydrazide derivatives. A developed methodology for this transformation involves the reaction of a sulfonyl hydrazide with an activated amide, such as N-benzoylsuccinimide. thieme-connect.com The reaction is typically performed in a solvent like 1,4-dioxane (B91453) using a base such as cesium carbonate at room temperature. thieme-connect.comresearchgate.net This approach provides good to excellent yields and tolerates a variety of substituents on both the acylating agent and the arylsulfonyl hydrazide, suggesting its applicability for the acylation of this compound. thieme-connect.com
Table 2: Synthesis of N-Acyl-N'-sulfonyl Hydrazides via Acylation
| N-Benzoylsuccinimide Reactant | Arylsulfonyl Hydrazide Reactant | Yield (%) | Reference |
| N-(4-Methoxybenzoyl)succinimide | 4-Methylbenzenesulfonohydrazide | 94 | thieme-connect.com |
| N-(4-Chlorobenzoyl)succinimide | 4-Methylbenzenesulfonohydrazide | 87 | thieme-connect.com |
| N-(4-(Trifluoromethyl)benzoyl)succinimide | 4-Methylbenzenesulfonohydrazide | 77 | thieme-connect.com |
| N-Benzoylsuccinimide | 4-Bromobenzenesulfonohydrazide | 85 | thieme-connect.com |
| N-Benzoylsuccinimide | 4-Nitrobenzenesulfonohydrazide | 63 | thieme-connect.com |
Modification at the Sulfonamide Moiety (e.g., N-Alkylation, N-Arylation)
The sulfonamide nitrogen provides a second handle for chemical modification, primarily through alkylation and arylation reactions.
N-Alkylation: A variety of methods exist for the N-alkylation of sulfonamides. A manganese-catalyzed "borrowing hydrogen" approach allows for the efficient mono-N-alkylation of aryl and alkyl sulfonamides using primary alcohols as the alkylating agents. acs.org This reaction demonstrates broad substrate scope and provides excellent yields. acs.org Other methods include thermal alkylation using trichloroacetimidates, which proceeds without the need for a catalyst, and reactions with alkyl halides where the sulfonamide is supported on an anion exchange resin to prevent dialkylation and simplify purification. tandfonline.comnih.gov These techniques offer robust and versatile options for introducing alkyl groups onto the sulfonamide nitrogen of the this compound scaffold.
N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen (N-arylation) can be effectively achieved using copper-catalyzed cross-coupling reactions. A mild and general method employs the coupling of sulfonamides with arylboronic acids in the presence of copper acetate (B1210297) and a base like triethylamine at room temperature. acs.orgacs.org This Chan-Lam coupling methodology is compatible with solid-phase synthesis and works under significantly milder conditions than traditional palladium-catalyzed methods. organic-chemistry.orgacs.org Alternatively, transition-metal-free N-arylation can be accomplished using o-silylaryl triflates in the presence of cesium fluoride, a method that tolerates a wide variety of functional groups. nih.gov
Table 3: Comparison of Selected N-Arylation Methods for Sulfonamides
| Method | Catalyst/Promoter | Arylating Agent | Key Conditions | Reference |
| Chan-Lam Coupling | Copper(II) acetate, Triethylamine | Arylboronic acids | Room temperature, Anhydrous THF | acs.org |
| Ligand-Free Copper Catalysis | Copper(II) oxide | Arylboronic acids | Water, 80 °C | organic-chemistry.org |
| Metal-Free Arylation | Cesium fluoride | o-Silylaryl triflates | Room temperature, THF or MeCN | nih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
Introducing chirality to the this compound scaffold can be achieved by targeting either the ethane (B1197151) backbone or the sulfur atom of the sulfonamide. The synthesis of chiral sulfinyl compounds, including sulfonamides, is a well-developed field in asymmetric synthesis. nih.gov
A prominent strategy for creating a stereogenic center at the sulfur atom involves the diastereoselective synthesis of sulfinates. acs.org The classic Andersen method utilizes a chiral alcohol, such as (-)-menthol, which reacts with a sulfinyl chloride to form two diastereomeric sulfinates. acs.org These diastereomers can be separated by crystallization and then converted with full inversion of configuration into a variety of enantiomerically pure sulfinyl compounds, including chiral sulfonamides. nih.govacs.org
Alternatively, methods have been developed to synthesize sulfonamides with chirality on the carbon atom adjacent to the sulfur (α-C-chiral). One such route begins with optically pure thioethers, which are oxidized and cleaved to form α-chiral sulfinates. These intermediates are then amidated with retention of stereochemical purity to yield the final α-C-chiral primary sulfonamides. organic-chemistry.org The development of atroposelective hydroamination of allenes has also provided a pathway to axially chiral sulfonamides. acs.org These methodologies provide a framework for the potential stereoselective synthesis of chiral derivatives of this compound, either by creating a stereocenter at the sulfur atom or on the ethyl chain.
Advanced Spectroscopic and Crystallographic Characterization in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
The initial and most crucial step in characterizing a new chemical compound involves a detailed investigation using various spectroscopic methods. These techniques probe the molecule with different forms of electromagnetic radiation to reveal information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Assignment
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Hydrazinylethane-1-sulfonamide in a Typical Deuterated Solvent
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H₂ | 2.8 - 3.2 | 35 - 45 |
| C2-H₂ | 3.0 - 3.5 | 50 - 60 |
| N-H (Sulfonamide) | 6.5 - 8.0 | - |
| N-H (Hydrazine) | 4.0 - 5.5 | - |
Note: These are estimated ranges based on analogous structures and can vary based on solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present within a molecule. americanpharmaceuticalreview.comnih.govfrontiersin.org These methods probe the vibrational and rotational modes of molecular bonds. nih.gov For this compound, IR and Raman spectra would be expected to exhibit characteristic absorption bands corresponding to the N-H stretches of the sulfonamide and hydrazine (B178648) moieties, the S=O stretches of the sulfonyl group, and the C-H and C-N bond vibrations. nih.gov The precise frequencies of these vibrations act as a molecular fingerprint, confirming the presence of these key functional groups. elsevierpure.com
Table 2: Expected Characteristic Infrared (IR) and Raman Active Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3350 - 3250 |
| N-H (Hydrazine) | Stretching | 3350 - 3150 |
| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1350 - 1300 & 1160 - 1120 |
| C-H (Aliphatic) | Stretching | 2960 - 2850 |
| N-H | Bending | 1650 - 1550 |
| S-N | Stretching | 950 - 900 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. nih.gov In the analysis of this compound, high-resolution mass spectrometry would provide a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₂H₉N₃O₂S. researchgate.net Furthermore, by subjecting the molecule to fragmentation, the resulting mass-to-charge ratios of the fragments can be analyzed to deduce the connectivity of the atoms, providing corroborating evidence for the structure elucidated by NMR and IR spectroscopy.
X-ray Crystallography of this compound and its Crystalline Derivatives
While spectroscopic methods provide a wealth of information about molecular structure, X-ray crystallography offers the most definitive and high-resolution picture of a molecule's three-dimensional arrangement in the solid state.
Single Crystal X-ray Diffraction for Absolute Structure Determination
The "gold standard" for structural elucidation is single-crystal X-ray diffraction. This technique involves irradiating a well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. Although a specific crystal structure for this compound has not been reported in the surveyed literature, studies on other sulfonamide derivatives demonstrate the power of this method. nih.govnih.gov Such an analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecule's absolute configuration and conformation in the crystalline state.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, is crucial for understanding the physical properties of the solid material. nih.gov For this compound, the presence of both hydrogen bond donors (N-H groups) and acceptors (S=O and N atoms) suggests the potential for a rich network of intermolecular hydrogen bonds, which would significantly influence its crystal packing and, consequently, its melting point, solubility, and other macroscopic properties. nih.gov
Research on this compound Remains Undisclosed in Key Crystallographic Areas
Despite the importance of understanding the solid-state properties of chemical compounds, detailed research into the polymorphism and co-crystallization of this compound is not publicly available. Extensive searches of scientific literature and chemical databases have not yielded any specific studies or crystallographic data related to these characteristics for this particular compound.
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit varied physical properties, including solubility, melting point, and stability, which can significantly impact its application and efficacy. Similarly, co-crystallization, a technique used to modify the physicochemical properties of a solid by combining it with another molecule in a crystal lattice, is a widely explored avenue for improving drug delivery and performance.
While general information on the polymorphism and co-crystallization of the broader sulfonamide class of compounds is available, these findings are not directly applicable to the specific molecular structure of this compound. The unique arrangement of its hydrazinyl and sulfonamide functional groups dictates its potential intermolecular interactions and, consequently, its solid-state behavior. Without dedicated experimental investigation and crystallographic analysis, any discussion of its polymorphic forms or co-crystal potential would be purely speculative.
Currently, public databases provide basic structural information for this compound but lack the in-depth crystallographic studies necessary to explore its solid-state diversity. The absence of such research highlights a gap in the scientific understanding of this compound. Further investigation through techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis would be required to elucidate the potential for polymorphism and to screen for possible co-crystal formations. Such studies would be invaluable in characterizing the full scientific profile of this compound.
Reactivity, Reaction Mechanisms, and Chemical Transformations of 2 Hydrazinylethane 1 Sulfonamide
Nucleophilic and Electrophilic Properties of the Hydrazine (B178648) and Sulfonamide Moieties
The reactivity of 2-Hydrazinylethane-1-sulfonamide is dominated by the distinct nucleophilic and electrophilic characteristics of its two primary functional groups. The hydrazine group confers strong nucleophilic properties, while the sulfonamide moiety possesses both nucleophilic and electrophilic sites.
The hydrazine moiety (-NHNH₂) is a potent nucleophile due to the presence of lone pairs of electrons on both nitrogen atoms. The terminal nitrogen atom is particularly basic and nucleophilic, readily participating in reactions with a wide range of electrophiles. This reactivity is a hallmark of hydrazines in general. wikipedia.org
The sulfonamide moiety (-SO₂NH-) exhibits more complex behavior. The nitrogen atom possesses a lone pair and can act as a nucleophile, although its nucleophilicity is significantly diminished by the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂). Conversely, the sulfur atom of the sulfonyl group is highly electron-deficient and serves as a primary electrophilic center, making it susceptible to attack by nucleophiles. The formation of the sulfonamide group is often achieved through the reaction of an N-nucleophilic center with a corresponding sulfonyl chloride. nih.gov
| Functional Group | Atom/Site | Property | Reactivity Details |
|---|---|---|---|
| Hydrazine (-NHNH₂) | Terminal Nitrogen (-NH₂) | Strongly Nucleophilic, Basic | Primary site for reactions with electrophiles (e.g., alkyl halides, carbonyls). |
| Internal Nitrogen (-NH-) | Nucleophilic | Less reactive than the terminal nitrogen but can still participate in reactions. | |
| Sulfonamide (-SO₂NH-) | Nitrogen Atom | Weakly Nucleophilic | Nucleophilicity is reduced by the electron-withdrawing SO₂ group. Can be deprotonated to form a more potent nucleophile. |
| Sulfur Atom | Electrophilic | Susceptible to nucleophilic attack, which can lead to S-N or S-C bond cleavage. |
Cyclization Reactions and Heterocyclic Ring Formation Involving the this compound Core
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Both the hydrazine and sulfonamide groups can participate in ring-forming reactions. Sulfonamides are known to be key components in the synthesis of nitrogen-containing heterocycles. nih.gov
The hydrazine moiety can react with 1,3-dicarbonyl compounds or their equivalents to form five-membered pyrazoles or with 1,4-dicarbonyls to yield six-membered pyridazines. The sulfonamide nitrogen, particularly after deprotonation, can act as a nucleophile in intramolecular cyclization reactions to form cyclic sulfonamides, also known as sultams. nih.gov
Examples of potential cyclization reactions include:
Pyrazole (B372694) Formation: Reaction with a β-diketone would involve the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield a substituted pyrazole.
1,3,4-Thiadiazole Synthesis: The hydrazine group can react with thiophosgene (B130339) or carbon disulfide under basic conditions, followed by cyclization, a common route to substituted thiadiazoles. nih.gov
Sultam Synthesis: Intramolecular reactions, potentially initiated by converting the terminal hydrazine nitrogen into a leaving group, could enable the sulfonamide nitrogen to cyclize onto the ethyl backbone. Strategies for sultam synthesis often involve pairing a vinyl sulfonamide with another functional group in reactions like intramolecular Heck or aza-Michael additions. nih.gov
Redox Chemistry of the Hydrazine Functional Group
The redox chemistry of this compound is primarily dictated by the hydrazine functional group, which is a well-established reducing agent. wikipedia.org The sulfonamide group is generally stable under typical redox conditions.
The oxidation of the hydrazine moiety can proceed through various pathways depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of a diazene (B1210634) intermediate, while stronger oxidants typically result in the evolution of nitrogen gas and water. This property makes hydrazine derivatives useful as oxygen scavengers and antioxidants in various systems. wikipedia.org
N₂H₄R + [O] → N₂ + H₂O + RH
Conversely, the hydrazine group itself is synthesized through the oxidation of ammonia (B1221849), often using a peroxide process. wikipedia.org The redox potential of the hydrazine group makes it a key reactive center in the molecule for such transformations.
| Reaction Type | Reactant(s) | Major Product(s) | Significance |
|---|---|---|---|
| Oxidation (Complete) | Strong Oxidizing Agents (e.g., O₂, H₂O₂) | Nitrogen Gas (N₂), Water | Acts as a reductant; basis for use as an oxygen scavenger. wikipedia.org |
| Oxidation (Partial) | Mild Oxidizing Agents (e.g., I₂) | Diazene/Diimide Intermediate | Useful in specific synthetic transformations. |
Hydrolytic Stability and Degradation Pathways in Model Systems
The stability of this compound in aqueous environments is a critical parameter, with the sulfonamide linkage being the most probable site for hydrolytic cleavage. Generally, sulfonamides are relatively stable and resistant to hydrolysis, particularly at neutral or acidic pH. nih.gov However, under forced conditions (e.g., strong acid or base at elevated temperatures), degradation can occur.
The primary degradation pathways would likely involve the cleavage of the sulfur-nitrogen (S-N) bond or the carbon-sulfur (C-S) bond.
S-N Bond Cleavage: This is the more common hydrolytic pathway for sulfonamides, yielding a sulfonic acid and an amine. In this case, it would produce 2-hydrazinylethanesulfonic acid and ammonia.
C-S Bond Cleavage: Cleavage of the more robust carbon-sulfur bond is less common but can occur under harsh conditions, leading to the formation of a sulfamic acid derivative and an alkane.
In environmental or biological systems, biodegradation is a key degradation pathway for sulfonamides. These pathways often involve enzymatic reactions such as hydroxylation, cleavage of the C-N or S-N bonds, and the release of sulfur dioxide (SO₂). nih.govnih.gov While sulfonamides are often resistant to biodegradation, certain microorganisms have been shown to metabolize them. nih.gov
Radical Reactions and Mechanistic Pathways of this compound
The this compound structure can support radical reactions at several sites. The formation of carbon- or nitrogen-centered radicals can initiate a variety of transformations, including cyclizations and fragmentations.
Research on related sulfonamide structures has shown that radical reactions are a viable transformation pathway. For instance, the formation of an α-sulfonamidoyl radical (a radical on the carbon adjacent to the sulfonamide nitrogen) can lead to subsequent elimination of a sulfonyl radical (SO₂R•) to form an imine. nih.gov This type of β-fragmentation is a known reaction for radicals positioned beta to a sulfonyl group. nih.gov
In the case of this compound, radical abstraction of a hydrogen atom from the carbon alpha to the sulfonamide nitrogen would generate an α-sulfonamidoyl radical. This intermediate could then undergo further reactions. Additionally, the hydrazine moiety can be a source of nitrogen-centered radicals under certain oxidative or photolytic conditions. The formation of a carbonyl derivative from a similar sulfonamide-containing pyrone has been proposed to involve a free radical mechanism. nih.gov
Potential radical pathways include:
Hydrogen abstraction from the C-H bonds of the ethyl bridge.
Formation of an α-sulfonamidoyl radical leading to fragmentation or cyclization. nih.gov
Generation of nitrogen-centered radicals from the hydrazine group, which can initiate polymerization or other radical chain reactions.
Computational and Theoretical Investigations of 2 Hydrazinylethane 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT Studies)
Quantum chemical calculations are fundamental to determining the electronic structure and stable three-dimensional arrangement of a molecule.
Detailed Research Findings: Density Functional Theory (DFT) is a preferred method for such investigations due to its balance of accuracy and computational cost. researchgate.netresearchgate.net For 2-Hydrazinylethane-1-sulfonamide, DFT calculations, often using a basis set like 6-311++G(d,p), would be performed to optimize the molecular geometry to its lowest energy state. researchgate.net These calculations yield critical parameters such as bond lengths, bond angles, and dihedral angles.
| Calculated Property | Significance | Typical Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | DFT |
| Dipole Moment | Measures the polarity of the molecule. | DFT |
| Atomic Charges | Describes the electron distribution on each atom. | Natural Bond Orbital (NBO) Analysis |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ethane (B1197151) linker and the rotation around the S-N and N-N bonds mean that this compound can exist in multiple conformations.
Detailed Research Findings: A conformational analysis would be performed by systematically rotating key dihedral angles and calculating the corresponding energy. This process maps out the potential energy surface (PES) of the molecule. researchgate.net The goal is to identify the global minimum energy conformation (the most stable structure) and other low-energy local minima, which may also be present under physiological conditions. Studies on similar flexible sulfonamides have shown that different conformers can have distinct properties and biological activities. researchgate.net The results of the PES scan are crucial for understanding the molecule's flexibility and the range of shapes it can adopt. researchgate.net
Prediction of Reactivity and Reaction Pathways (e.g., Transition State Analysis)
Computational methods can predict how and where a molecule is likely to react.
Detailed Research Findings: Reactivity descriptors derived from DFT, such as Fukui functions or the dual descriptor, would identify the most electrophilic and nucleophilic sites within this compound. This helps predict which atoms are susceptible to attack. For instance, the hydrazine (B178648) moiety is typically nucleophilic, while the sulfur atom of the sulfonamide group is electrophilic.
To study a specific chemical transformation, transition state (TS) analysis would be employed. arxiv.org This involves locating the high-energy transition state structure that connects reactants to products. The energy barrier (activation energy) calculated from the TS provides a measure of how fast the reaction will proceed. This is essential for understanding potential metabolic pathways or degradation mechanisms.
Molecular Docking and Dynamics Simulations with Model Biological Systems
To investigate the potential biological activity of this compound, molecular docking and dynamics simulations are used to model its interaction with protein targets. nih.govsemanticscholar.org Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrases. rsc.orgresearchgate.net
Detailed Research Findings: Molecular docking simulations would be used to place the this compound molecule into the active site of a target protein (e.g., carbonic anhydrase). researchgate.net The docking algorithm samples numerous orientations and conformations of the ligand, predicting the most favorable binding mode. nih.gov The output reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.gov For example, the sulfonamide group is known to coordinate with the zinc ion present in the active site of carbonic anhydrases, while the hydrazine group could form additional hydrogen bonds. rsc.org
Detailed Research Findings: Docking programs provide a "scoring function" or "binding energy" that estimates the binding affinity between the ligand and the protein. rsc.org While these scores are approximations, they are highly useful for comparing the potential efficacy of different compounds. nih.gov
To refine the results from docking and to observe the dynamic behavior of the complex, molecular dynamics (MD) simulations are performed. peerj.comnih.gov An MD simulation tracks the movements of all atoms in the ligand-protein complex over time (typically nanoseconds), providing a more realistic view of the interactions in a solvated environment. rsc.orgnih.gov Analysis of the MD trajectory can confirm the stability of the binding mode predicted by docking and can be used to calculate binding free energies using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). peerj.com This analysis helps to confirm that the predicted interactions are stable over time. nih.gov
| Simulation Technique | Primary Objective | Key Outputs |
|---|---|---|
| Molecular Docking | Predict the preferred binding orientation of the ligand in the protein's active site. | Binding pose, binding affinity score, key interacting residues. rsc.orgresearchgate.net |
| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex over time. | RMSD, RMSF, interaction stability, binding free energy (MM/PBSA). peerj.comnih.gov |
Mechanistic Investigations of Molecular Interactions with Biological Targets in Vitro & Biochemical Focus
Enzyme Inhibition Mechanism Studies
The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases. nih.govnih.gov The hydrazine (B178648) moiety also contributes to the biological activity of many compounds, often acting as a reactive group or a linker to other pharmacophoric elements. jsirjournal.comhygeiajournal.com
Kinetic Characterization of Enzyme Inhibition (e.g., Ki, IC50 determination in vitro)
In vitro kinetic studies are fundamental to characterizing the potency and mechanism of an enzyme inhibitor. For a compound like 2-hydrazinylethane-1-sulfonamide, determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) against a panel of enzymes would be a primary step.
Given the sulfonamide group, a likely target class for this compound is the carbonic anhydrase (CA) family of enzymes. nih.gov Sulfonamide derivatives have been shown to be active against human carbonic anhydrase I and II (hCA I and hCA II) with inhibition constants in the nanomolar range. nih.gov Another potential target class could be histone deacetylases (HDACs), where some sulfonamides have demonstrated inhibitory activity. nih.gov
Table 1: Hypothetical Kinetic Data for this compound Against Various Enzymes
| Enzyme Target | IC50 (nM) | Ki (nM) | Inhibition Type |
| Carbonic Anhydrase I (hCA I) | 85 | 42 | Competitive |
| Carbonic Anhydrase II (hCA II) | 35 | 15 | Competitive |
| Carbonic Anhydrase IX (hCA IX) | 150 | 70 | Competitive |
| Histone Deacetylase 1 (HDAC1) | 1200 | - | Non-competitive |
| Monoamine Oxidase A (MAO-A) | 850 | - | Irreversible |
This table presents hypothetical data based on the activities of structurally similar compounds. Actual values for this compound would require experimental verification.
Elucidation of Active Site Binding Modes (e.g., through co-crystallography, computational modeling)
The binding mode of this compound within an enzyme's active site would likely be dictated by its sulfonamide group. In carbonic anhydrases, sulfonamides typically coordinate with the zinc ion in the active site via the sulfonamide nitrogen atom. nih.gov The rest of the molecule would then form various interactions, such as hydrogen bonds and van der Waals contacts, with surrounding amino acid residues, influencing the inhibitor's potency and selectivity. nih.gov
Computational modeling and docking studies could provide initial insights into the plausible binding poses. For instance, docking of this compound into the active site of hCA II might reveal the sulfonamide group interacting with the catalytic zinc ion and the ethoxy linker extending towards the hydrophobic part of the active site. The terminal hydrazine group could potentially form hydrogen bonds with nearby residues. nih.govnih.gov
Co-crystallography studies, where the compound is crystallized with the target enzyme, would provide definitive evidence of the binding mode.
Specificity and Selectivity Profiling against Enzyme Isozymes
Many enzymes exist as multiple isozymes, and achieving selectivity for a particular isozyme is often a key goal in drug design to minimize off-target effects. For this compound, profiling its inhibitory activity against a panel of carbonic anhydrase isozymes (e.g., hCA I, II, IV, IX, XII) would be crucial. nih.gov The structural differences in the active sites of these isozymes could be exploited to achieve selectivity. For example, the amino acid residues lining the active site cavity differ between isoforms, which can be leveraged to design inhibitors that preferentially bind to one over the others. nih.gov
Receptor Binding Profiling and Ligand-Target Engagement
Beyond enzyme inhibition, the structural motifs within this compound suggest potential interactions with various receptors. The taurine-like core (2-aminoethanesulfonic acid is the structure of taurine) is of particular interest, as taurine (B1682933) itself has known neuromodulatory activities, including interactions with GABA and glycine (B1666218) receptors. nih.gov
Characterization of Orthosteric and Allosteric Binding
Radioligand binding assays would be employed to determine if this compound binds to specific receptors. For instance, its ability to displace known radiolabeled ligands for GABA-A or glycine receptors could be investigated. nih.gov
Further studies would be necessary to distinguish between orthosteric binding (at the primary neurotransmitter binding site) and allosteric binding (at a secondary site that modulates receptor function). The taurine component of the molecule suggests a potential for orthosteric competition with the endogenous ligands of these inhibitory neurotransmitter receptors. nih.gov
Table 2: Hypothetical Receptor Binding Profile for this compound
| Receptor Target | Binding Affinity (Ki, nM) | Binding Site |
| GABA-A Receptor | 500 | Orthosteric (competitive with GABA) |
| Glycine Receptor | 1200 | Orthosteric (competitive with glycine) |
| Endothelin-A Receptor | >10000 | No significant binding |
This table presents hypothetical data based on the known pharmacology of taurine and related structures. Experimental validation is required.
Modulation of Protein-Protein Interactions
The hydrazine moiety of this compound introduces a reactive functional group that could potentially be involved in modulating protein-protein interactions (PPIs). While less common than its role in enzyme inhibition, certain small molecules can disrupt or stabilize PPIs. The ability of this compound to interfere with specific PPIs would need to be investigated using techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET)-based assays. The specific PPIs to investigate would depend on the therapeutic area of interest.
Interactions with Nucleic Acids and Non-Enzymatic Proteins
Similarly, while some sulfonamide-based drugs are known to bind to non-enzymatic proteins such as serum albumin, which can affect their pharmacokinetic properties, no such data exists specifically for this compound. Research in this area would require studies like equilibrium dialysis, fluorescence quenching assays, or isothermal titration calorimetry to determine binding affinities and specific protein targets.
Studies on Cellular Uptake and Subcellular Localization in Cell Line Models
Information regarding the cellular uptake and subcellular localization of this compound in any cell line model is not available in the scientific literature. To understand its biological activity, research would be needed to investigate its transport across the cell membrane and its distribution within cellular compartments. Such studies would typically involve fluorescently labeling the compound and using techniques like confocal microscopy or subcellular fractionation followed by analytical detection.
Mechanisms of Action in Antimicrobial Research Models (e.g., Folate Biosynthesis Inhibition, Cell Wall Disruption)
The antimicrobial mechanism of action for this compound has not been specifically elucidated. While it is a sulfonamide, and this class of compounds is well-known for inhibiting folate biosynthesis, direct evidence for this mechanism for this particular compound is lacking.
Folate Biosynthesis Inhibition: The canonical mechanism for sulfonamides involves the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. This inhibition occurs because the sulfonamide molecule is structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA). By blocking this pathway, sulfonamides prevent the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth. However, no studies have been published that confirm this compound specifically inhibits DHPS or disrupts the folate pathway in any microbial species.
Cell Wall Disruption: There is no evidence to suggest that this compound or other sulfonamides act by disrupting the bacterial cell wall. Their established mechanism is metabolic inhibition.
To ascertain the precise antimicrobial mechanisms of this compound, specific research would be required. This would include enzyme inhibition assays with purified DHPS, and microbiological studies to assess its bacteriostatic or bactericidal properties against a range of bacterial species.
Advanced Analytical Methodologies for Research and Characterization of 2 Hydrazinylethane 1 Sulfonamide
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and quantify individual components. Due to the dual functionality of 2-Hydrazinylethane-1-sulfonamide, both liquid and gas chromatography can be adapted for its analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and polar compounds like this compound. The development of a robust HPLC method is critical for its quantification and purity assessment.
Given its polar nature, this compound is not well-retained on traditional reversed-phase columns. helixchrom.com Therefore, a mixed-mode column, such as one with cation-exchange capabilities, can be employed to achieve retention through an ion-exchange mechanism. helixchrom.com An alternative approach involves derivatization of the hydrazine (B178648) group to create a less polar derivative that is more amenable to reversed-phase chromatography. tandfonline.comrasayanjournal.co.in For instance, derivatization with salicylaldehyde (B1680747) produces a stable derivative that can be detected by UV absorbance. tandfonline.comrasayanjournal.co.in
A typical HPLC method for the underivatized compound would utilize a mobile phase with a buffer to control pH and an organic modifier. For MS-compatible methods, volatile buffers like ammonium (B1175870) formate (B1220265) are preferable. helixchrom.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Mixed-Mode Cation-Exchange (e.g., Coresep 100) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of the highly polar and thermally labile this compound by Gas Chromatography (GC) is challenging. Therefore, derivatization is a necessary step to increase its volatility and thermal stability. nih.govchrom-china.com A two-step derivatization process can be effective for compounds containing a sulfonamide group: methylation of the N1 position followed by acylation of the N4 position. oup.com For the hydrazine moiety, reaction with a ketone like acetone (B3395972) can form a stable, volatile hydrazone derivative. nih.govchrom-china.com
Following derivatization, the resulting compound can be analyzed by GC-MS. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, while the gas chromatograph separates the derivative from other components in the sample. nih.gov
Table 2: Example GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 50-500 amu |
Capillary Electrophoresis for Purity and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation technique that is particularly well-suited for the analysis of charged and polar molecules, making it an excellent method for assessing the purity of this compound. psu.edunih.gov Separation in CE is based on the differential migration of analytes in an electric field. psu.edu
For this compound, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. psu.edueuropeanpharmaceuticalreview.com The sulfonamide group's acidity and the hydrazine group's basicity mean the compound's charge is pH-dependent. By selecting an appropriate background electrolyte (BGE) and pH, the compound can be analyzed as either a cation or an anion. psu.edunih.gov Coupling CE with mass spectrometry (CE-MS) can provide high-resolution separation with sensitive and selective detection. grupobiomaster.com
Table 3: Representative Capillary Zone Electrophoresis (CZE) Conditions
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector) |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 or pH 7.4 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 200 nm or Diode Array Detector (DAD) |
Spectrophotometric and Electrochemical Detection Approaches
Beyond chromatography, spectrophotometric and electrochemical methods provide alternative or complementary approaches for the detection and quantification of this compound.
Spectrophotometric methods often rely on a chemical reaction that produces a colored product. The hydrazine moiety is a strong reducing agent and can be used to reduce a reagent, leading to a measurable color change. tandfonline.com A common method involves the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored azine, which can be quantified. tandfonline.comnih.gov Another approach is based on the reduction of nitrate (B79036) to nitrite (B80452) by hydrazine, followed by a diazo coupling reaction to produce a colored azo dye. tandfonline.com
Electrochemical detection is another sensitive technique. tandfonline.com The sulfonamide group can be electrochemically oxidized or reduced, and the hydrazine moiety is also electroactive. tandfonline.com Techniques like cyclic voltammetry or differential pulse voltammetry can be used to study the electrochemical behavior of this compound at a modified electrode surface, such as a glassy carbon electrode. nih.gov The resulting peak current can be correlated to the concentration of the analyte, offering a basis for quantification. nih.govmdpi.com
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a key strategy to improve the analytical characteristics of this compound, particularly for enhancing detection sensitivity and improving chromatographic behavior. cdc.govresearchgate.net The primary target for derivatization is the reactive hydrazine group.
As mentioned, aldehydes and ketones readily react with hydrazines to form hydrazones. researchgate.net Reagents like salicylaldehyde, p-dimethylaminobenzaldehyde, and acetone are effective for this purpose. rasayanjournal.co.innih.govnih.gov The choice of derivatizing agent can be tailored to the detection method. For example, a reagent that introduces a fluorophore would be suitable for highly sensitive fluorescence detection. For GC-MS, the derivatization should produce a volatile and thermally stable product. chrom-china.com For HPLC, derivatization can be used to attach a strong chromophore for enhanced UV-Vis detection. tandfonline.com
Table 4: Common Derivatization Reagents for the Hydrazine Moiety
| Reagent | Derivative Formed | Analytical Advantage |
| Salicylaldehyde | Salicylaldehyde hydrazone | Enhanced UV absorbance for HPLC. tandfonline.com |
| p-Dimethylaminobenzaldehyde | p-Dimethylaminobenzalazine | Forms a colored product for spectrophotometry or can be analyzed by LC-MS/MS. nih.gov |
| Acetone | Acetone hydrazone | Creates a volatile derivative for GC-MS analysis. nih.govchrom-china.com |
| 2,4-Dinitrofluorobenzene | 2,4-Dinitrophenylhydrazone | Strong chromophore for HPLC-UV detection. |
The selection of an appropriate analytical methodology or combination of techniques is contingent on the specific research question, whether it be quantification in a particular matrix, purity assessment, or structural elucidation. The methods outlined provide a robust framework for the comprehensive characterization of this compound.
Future Directions and Emerging Research Avenues for 2 Hydrazinylethane 1 Sulfonamide Research
Exploration of Asymmetric Synthesis and Chiral Resolution Techniques
The carbon atom adjacent to the hydrazine (B178648) group in 2-Hydrazinylethane-1-sulfonamide is a potential stereocenter, depending on its substitution, suggesting that chiral variants of its derivatives could exhibit unique stereospecific properties. Future research should focus on developing methods for asymmetric synthesis to produce enantiomerically pure forms of such derivatives.
Research Objectives:
Development of Chiral Catalysts: Investigating organocatalytic or transition-metal-catalyzed methods for the enantioselective synthesis of this compound derivatives.
Chiral Resolution: For racemic mixtures, developing efficient chiral resolution techniques is crucial. Methods like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have been successful for other sulfonamides and could be adapted. researchgate.netnih.gov The use of chiral stationary phases, such as those based on polysaccharide derivatives, would be a primary focus. nih.gov
Diastereomeric Salt Formation: An alternative classical resolution method involves using chiral resolving agents like O,O'-diacyltartaric acid derivatives or camphorsulfonic acid to form diastereomeric salts that can be separated by crystallization. google.comgoogle.com
Table 1: Potential Chiral Chromatography Methods for Resolution of Sulfonamide Derivatives
| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Typical) | Detection | Key Advantages |
|---|---|---|---|---|
| HPLC | Polysaccharide-based (e.g., Chiralpak IA) researchgate.net | n-hexane/isopropanol | UV (e.g., 254 nm) researchgate.net | High resolution, well-established |
| SFC | Polysaccharide-based (e.g., Amylose AD-H) nih.gov | Supercritical CO₂ with co-solvents | UV/Diode Array | Faster separations, lower solvent consumption nih.gov |
Integration into Supramolecular Chemistry and Self-Assembled Systems
The hydrogen-bonding capabilities of the sulfonamide (N-H donor, S=O acceptor) and hydrazine (-NH-NH₂) groups make this compound an attractive building block for supramolecular chemistry.
Research Objectives:
Crystal Engineering: Investigating the solid-state packing and intermolecular interactions of the compound and its derivatives. X-ray diffraction could reveal the formation of predictable supramolecular synthons, such as dimers or extended networks, driven by hydrogen bonds. nih.gov
Host-Guest Chemistry: Exploring the potential of macrocycles functionalized with this compound to act as hosts for specific guest molecules.
Self-Assembled Monolayers (SAMs): The hydrazine group can be used to anchor the molecule to specific surfaces, allowing for the formation of SAMs with tailored surface properties determined by the sulfonamide group.
Advanced Computational Modeling for De Novo Design and Property Prediction
Given the lack of experimental data, computational chemistry offers a powerful tool to predict the properties of this compound and guide future experimental work.
Research Objectives:
Property Prediction: Employing Density Functional Theory (DFT) to calculate molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and vibrational frequencies. nih.gov This can provide insights into the molecule's reactivity and spectral characteristics. Public databases offer some initial predicted data, such as collision cross-sections for different adducts. uni.lu
De Novo Design: Using computational tools to design novel derivatives with targeted properties. For instance, chemical language models could generate virtual libraries of related compounds optimized for specific biological activities or material properties. nih.govyoutube.com
Molecular Docking: If a biological target is hypothesized, molecular docking simulations can predict the binding affinity and mode of interaction, guiding the design of more potent analogues. nih.gov Studies on other sulfonamides have successfully used this approach to predict binding to targets like carbonic anhydrase. nih.gov
Table 2: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 140.04883 | 123.5 |
| [M+Na]⁺ | 162.03077 | 130.3 |
| [M-H]⁻ | 138.03427 | 123.0 |
| [M+NH₄]⁺ | 157.07537 | 143.8 |
Data sourced from PubChem and predicted using CCSbase. uni.lu
Mechanistic Elucidation of Unexplored Biological Pathways
The sulfonamide functional group is a well-known pharmacophore, most famous for its role in sulfa drugs that inhibit folate synthesis in bacteria. biorxiv.orglibretexts.org The hydrazine moiety is also present in a number of bioactive natural products and pharmaceuticals. nih.gov The combination in this compound could lead to novel biological activities.
Research Objectives:
Antimicrobial Screening: Testing the compound against a panel of bacteria to determine if it exhibits classical antifolate activity. Resistance to traditional sulfa drugs is often mediated by alternative dihydropteroate (B1496061) synthase (DHPS) enzymes, and it would be valuable to see if this compound can evade such mechanisms. biorxiv.org
Enzyme Inhibition Assays: Beyond DHPS, sulfonamides are known to inhibit other enzymes, such as carbonic anhydrases. nih.gov Screening against a broad panel of enzymes could uncover unexpected targets.
Biosynthesis Pathway Investigation: While this is a synthetic compound, studying its interaction with metabolic pathways could be insightful. The biosynthesis of natural sulfonamides involves unique enzymatic strategies for S-N bond formation, and understanding how a synthetic analogue is processed or degraded by microorganisms could reveal new enzymatic functions. nih.govnih.gov
Development of Smart Materials Incorporating this compound Functionality
"Smart materials" respond to external stimuli like pH, temperature, or light. e3s-conferences.org The functional groups in this compound offer handles for creating such materials.
Research Objectives:
pH-Responsive Hydrogels: Sulfonamide groups can have a specific pKa, which can be exploited to create hydrogels that swell or shrink at a defined pH. nih.govresearchgate.net This could be useful for targeted drug delivery systems.
Stimuli-Responsive Polymers: The hydrazine group is a versatile chemical handle that can be used to graft the molecule onto polymer backbones or to participate in the formation of dynamic covalent bonds (e.g., hydrazones), leading to self-healing or responsive materials.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
